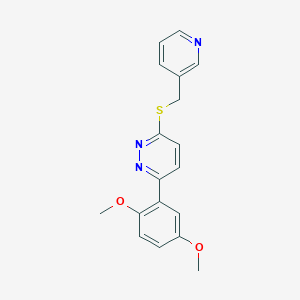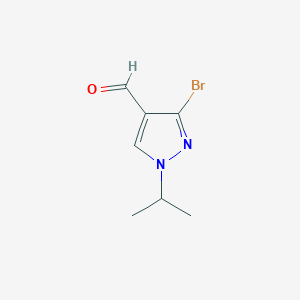![molecular formula C12H21N3O2 B2792273 2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl N,N-dimethylcarbamate CAS No. 1798761-71-3](/img/structure/B2792273.png)
2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl N,N-dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl N,N-dimethylcarbamate is a synthetic organic compound with the molecular formula C12H21N3O2 This compound features a piperazine ring substituted with a prop-2-yn-1-yl group and an ethyl N,N-dimethylcarbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl N,N-dimethylcarbamate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Prop-2-yn-1-yl Group: The piperazine ring is then substituted with a prop-2-yn-1-yl group through an intermolecular cycloaddition reaction involving alkynes bearing an amino group.
Attachment of Ethyl N,N-dimethylcarbamate Moiety: The final step involves the attachment of the ethyl N,N-dimethylcarbamate moiety to the substituted piperazine ring, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the above-mentioned steps, optimized for yield and purity. The use of automated reactors and continuous flow chemistry could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl N,N-dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the carbamate moiety.
Substitution: Substituted carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl N,N-dimethylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl N,N-dimethylcarbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenethylamine: Another compound with a piperazine ring, used in various chemical syntheses.
Piperidine Derivatives: Compounds with a similar piperidine ring structure, widely used in pharmaceuticals.
Uniqueness
2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl N,N-dimethylcarbamate is unique due to its specific substitution pattern and the presence of both a piperazine ring and a carbamate moiety. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications.
Eigenschaften
IUPAC Name |
2-(4-prop-2-ynylpiperazin-1-yl)ethyl N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-4-5-14-6-8-15(9-7-14)10-11-17-12(16)13(2)3/h1H,5-11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLBSHHVXJSMLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OCCN1CCN(CC1)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid](/img/structure/B2792190.png)


![2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone](/img/structure/B2792194.png)
![Ethyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2792195.png)
![2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetonitrile](/img/structure/B2792196.png)


![2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol](/img/structure/B2792203.png)
![2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B2792204.png)

![6-allyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2792209.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2792210.png)

